2-Chloro-6-(trifluoromethoxy)pyridine is a chemical compound with the molecular formula C₆H₃ClF₃NO and a molecular weight of 181.54 g/mol. It is characterized by the presence of a chlorine atom and a trifluoromethoxy group attached to a pyridine ring. This compound appears as a white to colorless powder and has a melting point of approximately 33 °C and a boiling point of 78 °C at 23 mmHg. Its solubility in water is low, making it more suitable for organic solvents .
2-Chloro-6-(trifluoromethoxy)pyridine is an organic compound synthesized through various methods, including palladium-catalyzed reactions and nucleophilic aromatic substitution. Studies have explored its preparation and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. [, ]
Research suggests that 2-Chloro-6-(trifluoromethoxy)pyridine might hold potential applications in several scientific fields:
Research indicates that 2-Chloro-6-(trifluoromethoxy)pyridine exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, which suggests potential applications in pharmaceuticals as an antimicrobial agent. Additionally, investigations into its interactions with DNA have revealed insights into its structural properties and possible mechanisms of action against microbial targets .
Several synthesis methods have been developed for 2-Chloro-6-(trifluoromethoxy)pyridine:
The unique properties of 2-Chloro-6-(trifluoromethoxy)pyridine make it suitable for various applications:
Interaction studies have focused on the compound's ability to bind with biological macromolecules such as proteins and nucleic acids. These studies reveal that 2-Chloro-6-(trifluoromethoxy)pyridine can form stable complexes, which may contribute to its biological activity. The investigation into its DNA interaction suggests that it may interfere with nucleic acid processes, providing insights into its potential therapeutic applications .
Several compounds share structural similarities with 2-Chloro-6-(trifluoromethoxy)pyridine. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Notable Features |
---|---|---|---|
6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine | 1227511-58-1 | 0.88 | Contains an additional fluorine atom |
6-Chloro-2-(trifluoromethyl)pyridin-3-amine | 117519-13-8 | 0.84 | Amino group introduces basicity |
2-Chloro-6-(trifluoromethyl)isonicotinonitrile | 1196155-38-0 | 0.83 | Nitrile group enhances reactivity |
2-Chloro-6-(trifluoromethyl)nicotinonitrile | 386704-06-9 | 0.83 | Similarity in structure but different functional groups |
2-Chloro-6-(trifluoromethyl)nicotinaldehyde | 944900-06-5 | 0.80 | Aldehyde functionality adds reactivity |
The uniqueness of 2-Chloro-6-(trifluoromethoxy)pyridine lies in its trifluoromethoxy group, which significantly influences its chemical reactivity and biological interactions compared to these similar compounds.